

molecular structure and properties of isopropyl myristate C₁₇H₃₄O₂

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Compound of Interest

Compound Name: Isopropyl myristate

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An In-depth Technical Guide to **Isopropyl Myristate** (C₁₇H₃₄O₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl myristate (IPM) is an ester of isopropyl alcohol and myristic acid, a saturated fatty acid.^{[1][2]} Its chemical formula is C₁₇H₃₄O₂.^{[3][4][5]} IPM is a widely used ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, solvent, and penetration enhancer. Known for its light, non-greasy feel and excellent spreadability, it is readily absorbed by the skin. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, experimental protocols, and applications of **isopropyl myristate** relevant to research and drug development.

Molecular Structure and Identification

Isopropyl myristate is structurally composed of a myristate (tetradecanoate) backbone esterified with an isopropyl group. This structure imparts its characteristic lipophilic nature and its ability to interact with and modify the lipid barrier of the skin.

Identifier	Value
IUPAC Name	propan-2-yl tetradecanoate
Synonyms	Isopropyl tetradecanoate, Tetradecanoic acid, 1-methylethyl ester
Chemical Formula	C17H34O2
CAS Number	110-27-0
Molecular Weight	270.45 g/mol

Physicochemical Properties

IPM is a clear, colorless, and practically odorless liquid with low viscosity. It is resistant to oxidation and hydrolysis, meaning it does not easily become rancid. Its stability and compatibility with a wide range of cosmetic and pharmaceutical ingredients make it a versatile excipient.

Property	Value
Appearance	Clear, colorless, oily liquid
Odor	Practically odorless
Density	0.850 - 0.860 g/cm ³ at 20°C
Boiling Point	~167°C at 10 mmHg; 193°C at 20 mmHg
Melting/Freezing Point	Approximately -3°C to 5°C
Viscosity	6-8 mPa·s at 25°C
Refractive Index	1.434 - 1.438 at 20°C
Solubility	Insoluble in water and glycerol. Miscible with alcohol, acetone, chloroform, and most organic solvents and oils.
Saponification Value	202 - 212
Iodine Value	Not more than 1
Acid Value	Not more than 1

Applications in Drug Development

The primary role of **isopropyl myristate** in drug development is as a penetration enhancer in topical and transdermal formulations. Its mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This action increases the fluidity of the lipid bilayer, creating transient channels that facilitate the permeation of active pharmaceutical ingredients (APIs) into deeper skin layers. This is particularly valuable for drugs that have low intrinsic skin permeability.

Beyond its role as a penetration enhancer, IPM is also utilized as a solvent and co-solvent for lipophilic APIs, ensuring their uniform distribution within a formulation. Its emollient properties help to improve the sensory characteristics and user acceptability of topical products, reducing the greasy feel often associated with ointments and creams. IPM is found in a variety of topical dosage forms, including creams, lotions, gels, ointments, and transdermal patches.

Experimental Protocols

Synthesis of Isopropyl Myristate

A. Chemical Synthesis via Acid Catalysis

The industrial synthesis of IPM typically involves the direct esterification of myristic acid with isopropanol.

- Materials: Myristic acid, isopropanol (excess), and an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid catalyst like TiO_2).
- Procedure:
 - Myristic acid and an excess of isopropanol are charged into a reaction vessel equipped with a stirrer, heater, and a mechanism for water removal (e.g., a Dean-Stark apparatus).
 - The acid catalyst is added to the mixture.
 - The reaction mixture is heated to a temperature between 100°C and 150°C .
 - The reaction proceeds with the continuous removal of water, which drives the equilibrium towards the formation of the ester.
 - Upon completion, the excess isopropanol is removed via distillation.
 - The crude product is then purified, which may involve neutralizing the catalyst, washing, and a final distillation or rectification step to yield high-purity **isopropyl myristate**.

B. Enzymatic Synthesis via Lipase Catalysis

An environmentally friendly alternative to chemical synthesis is the use of enzymes, such as lipase, as catalysts.

- Materials: Myristic acid, isopropanol, immobilized lipase (e.g., *Candida antarctica* lipase B), and molecular sieves.
- Procedure:

- Myristic acid and isopropanol are mixed in a specified molar ratio (e.g., 1:8 acid to alcohol).
- Immobilized lipase (e.g., 4% w/w) and molecular sieves (to absorb the water produced) are added to the mixture.
- The reaction is conducted in a shaker or stirred-tank reactor at a controlled temperature, typically between 50°C and 60°C, for a set duration (e.g., 2.5 hours).
- After the reaction, the immobilized enzyme is separated from the product mixture by filtration for potential reuse.
- The product is then purified, often involving the removal of unreacted substrates.

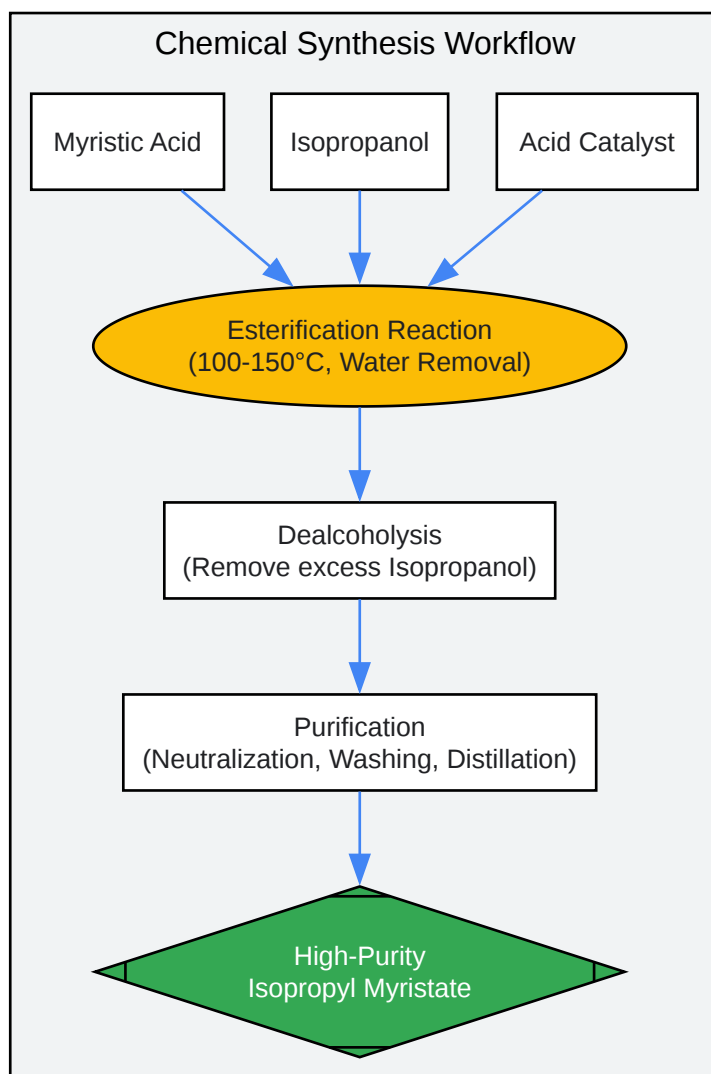
Analysis of Isopropyl Myristate in a Topical Formulation

Gas Chromatography (GC) is a common method for the qualitative and quantitative analysis of IPM in finished products.

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-624).
- Sample Preparation:
 - Accurately weigh a sample of the formulation containing IPM.
 - Dissolve the sample in a suitable solvent, such as isopropyl alcohol (IPA), to avoid transesterification that might occur with methanol or ethanol.
 - Add an internal standard (e.g., a fatty alcohol not present in the formulation) of a known concentration to the sample solution.
 - Vortex or sonicate the mixture to ensure complete dissolution and extraction of IPM.
 - Filter the solution prior to injection if necessary.
- Chromatographic Conditions (Example):

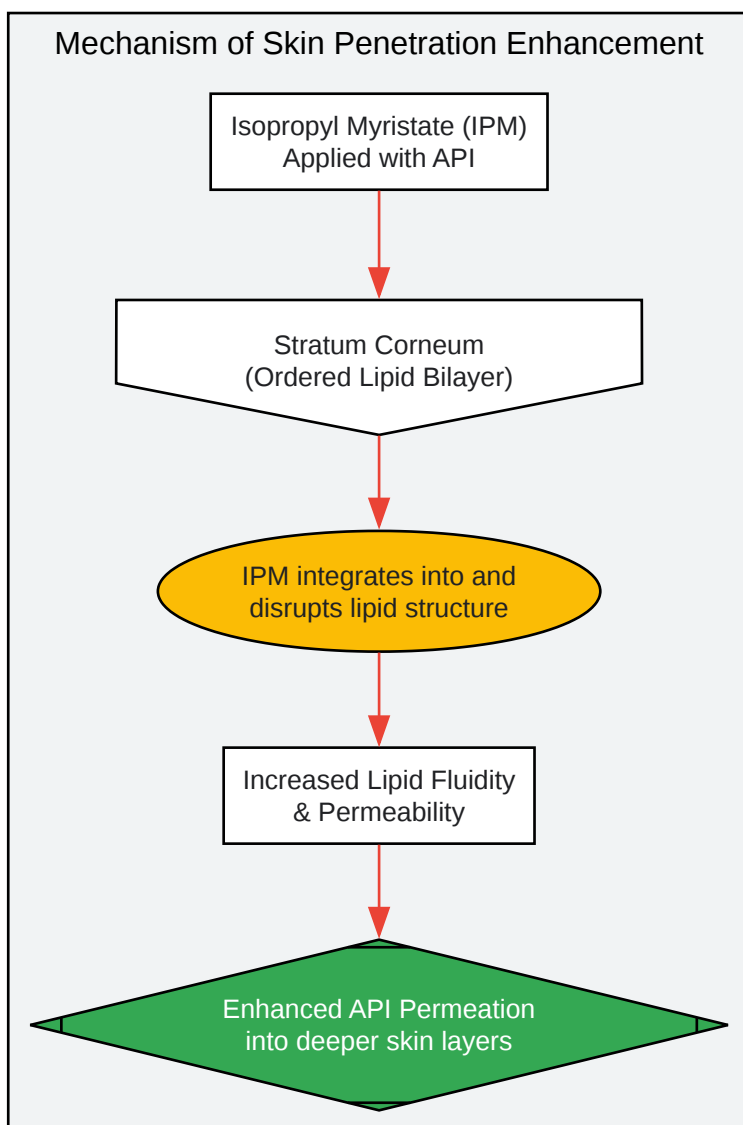
- Column: DB-624 capillary column
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Program: Start at 100°C, ramp to 240°C at 10°C/min, hold for 10 minutes.
- Carrier Gas: Helium
- Injection Volume: 1 µL
- Quantification: The concentration of **isopropyl myristate** in the sample is determined by comparing the peak area ratio of IPM to the internal standard against a calibration curve prepared with known concentrations of IPM and the internal standard.

Visualizations: Workflows and Mechanisms



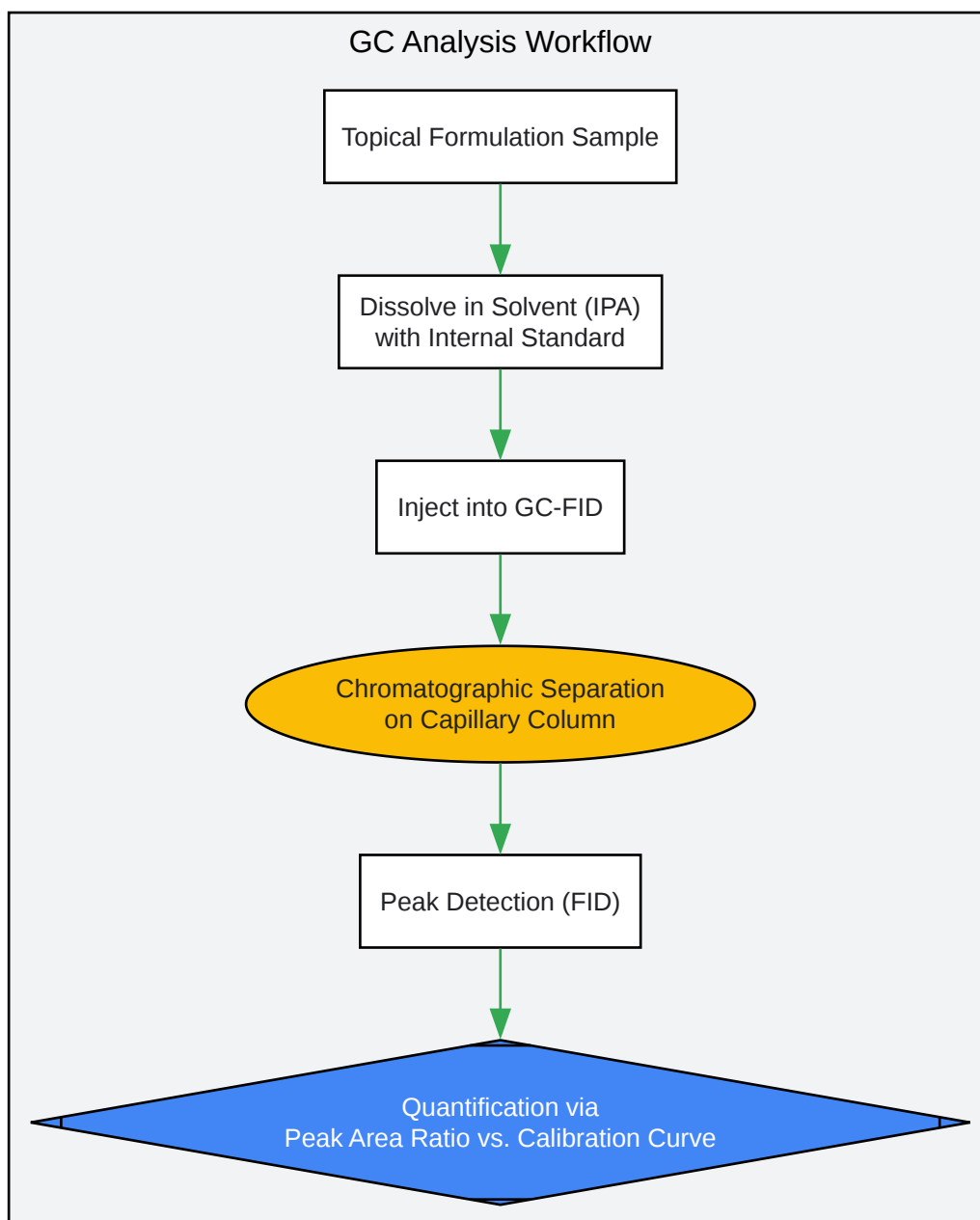
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Caption: Chemical synthesis workflow for **Isopropyl Myristate**.



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Caption: Logical diagram of IPM's penetration enhancement mechanism.



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